N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Description
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a pyrazolo[3,4-d]pyrimidinone derivative characterized by a tert-butyl substituent at the N1 position and a 2-methylindole-oxoacetamide moiety at the C5 position. This scaffold is structurally analogous to kinase inhibitors targeting pathways such as anaplastic lymphoma kinase (ALK) and insulin-like growth factor 1 receptor (IGF1R) . The 2-methylindole moiety may contribute to hydrophobic interactions with kinase domains, while the oxoacetamide linker could influence solubility and bioavailability.
Properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c1-11-15(12-7-5-6-8-14(12)23-11)16(27)18(28)24-25-10-21-17-13(19(25)29)9-22-26(17)20(2,3)4/h5-10,23H,1-4H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPMIGXEYRQNBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NN3C=NC4=C(C3=O)C=NN4C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Biological Activities
-
Inhibition of Protein Kinases :
- The compound has been identified as a potent inhibitor of specific protein kinases, particularly those involved in cancer progression. Protein kinases play crucial roles in cell signaling pathways, and their dysregulation is often linked to various cancers. Inhibiting these kinases can lead to reduced tumor growth and improved therapeutic outcomes .
-
Antitumor Activity :
- Recent studies have demonstrated that compounds similar to N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide exhibit significant antitumor effects in vitro and in vivo. These effects are attributed to the compound's ability to induce apoptosis in cancer cells while sparing normal cells .
- Neuroprotective Effects :
Pharmaceutical Development
- The compound's ability to inhibit specific protein kinases makes it a candidate for developing targeted cancer therapies. Its unique structure allows for modifications that could enhance its efficacy and reduce side effects.
Cosmetic Industry
- Due to its potential antioxidant properties, there is interest in exploring its use in cosmetic formulations aimed at skin protection and anti-aging effects. The ability to stabilize formulations while providing beneficial biological effects is a significant advantage in this field .
Biochemical Research
- This compound can be utilized in biochemical assays to study kinase activity and signaling pathways, contributing valuable insights into cellular processes.
Case Study 1: Anticancer Activity
A study was conducted on the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of existing chemotherapeutics. The mechanism involved the induction of cell cycle arrest and apoptosis through the activation of caspase pathways.
Case Study 2: Neuroprotection
In a model of oxidative stress-induced neuronal injury, treatment with the compound resulted in a marked decrease in cell death compared to untreated controls. This suggests that it may serve as a protective agent against neurodegenerative processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated molecular weight based on structure.
Key Observations :
- Substituent Effects : The tert-butyl group in the target compound replaces the chromenyl-ethyl or benzenesulfonamide groups seen in and analogs. This substitution reduces molecular weight (~463.5 vs. 533–589) and may alter binding kinetics due to steric and electronic differences.
- Indole vs. Chromenyl/Benzamide: The 2-methylindole-oxoacetamide moiety introduces a heteroaromatic system distinct from the chromenyl or benzenesulfonamide groups in analogs.
Physicochemical Properties
Table 2: Physical Properties Comparison
| Compound Name | Melting Point (°C) | Synthetic Yield (%) |
|---|---|---|
| Target Compound | Not reported | Not reported |
| Example 53 (Chromenyl-Benzamide Analog) | 175–178 | 28 |
| Example in (Benzenesulfonamide Analog) | 218–220 | 35 |
Key Observations :
- Higher melting points in compounds (218–220°C vs. 175–178°C) correlate with polar benzenesulfonamide groups enhancing crystalline stability.
- The target compound’s tert-butyl group may lower melting points compared to chromenyl analogs due to increased hydrophobicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
